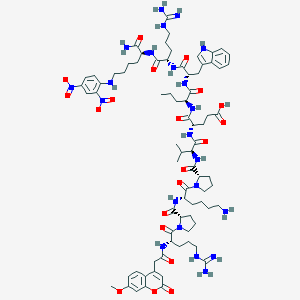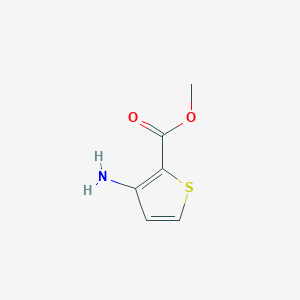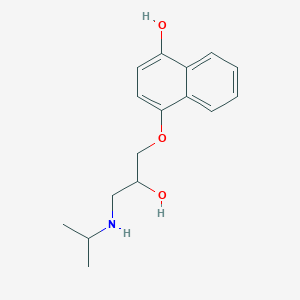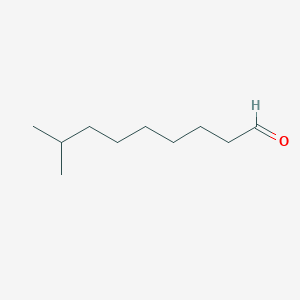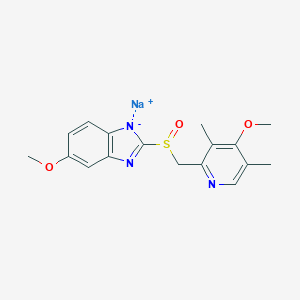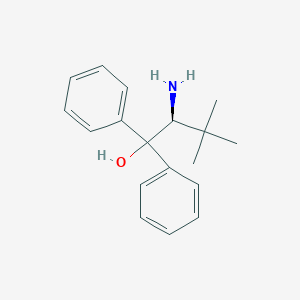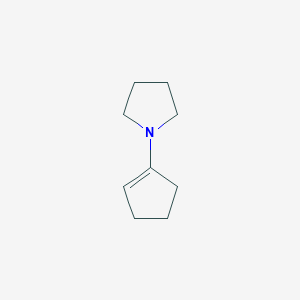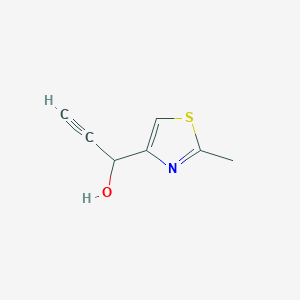![molecular formula C8H10O3 B128160 Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI) CAS No. 153923-33-2](/img/structure/B128160.png)
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI), also known as norbornene-2-carboxylic acid, is a bicyclic organic compound with a carboxylic acid and a hydroxyl group attached to the same carbon atom. It has been studied extensively for its potential applications in various fields of science, including chemistry, materials science, and biotechnology.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI).
Wirkmechanismus
The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI) is not well understood. However, it has been suggested that its hydroxyl and carboxylic acid groups may be involved in hydrogen bonding and electrostatic interactions, which could play a role in its biological activity.
Biochemische Und Physiologische Effekte
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI) has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have antimicrobial activity against certain strains of bacteria and fungi. It has also been used as a building block for the synthesis of biocompatible polymers for drug delivery systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI) in lab experiments is its versatility as a building block for the synthesis of complex molecules. Its unique bicyclic structure and functional groups make it a useful starting material for the preparation of a variety of compounds. However, its limited solubility in water and other polar solvents can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI). One area of interest is the development of new synthetic methods for the preparation of this compound and its derivatives. Another area of research is the investigation of its biological activity and potential applications in drug discovery and delivery. Additionally, the use of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI) in the synthesis of functionalized surfaces and materials could have important implications for the development of new technologies.
Synthesemethoden
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI) can be synthesized by several methods, including the Diels-Alder reaction, hydrolysis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI)-carboxylic anhydride, and the oxidation of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI)-carboxylic acid. The Diels-Alder reaction involves the reaction of cyclopentadiene with maleic anhydride to form Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI),3-dicarboxylic anhydride, which is then hydrolyzed to form Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI)-carboxylic acid. The oxidation of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI)-carboxylic acid with potassium permanganate or sodium periodate can also yield Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI).
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI) has been used in a variety of scientific research applications, including the synthesis of polymers, the preparation of functionalized surfaces, and the development of drug delivery systems. Its unique bicyclic structure and functional groups make it a versatile building block for the synthesis of complex molecules.
Eigenschaften
CAS-Nummer |
153923-33-2 |
|---|---|
Produktname |
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI) |
Molekularformel |
C8H10O3 |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
(1R,2S,4R)-2-hydroxybicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c9-7(10)8(11)4-5-1-2-6(8)3-5/h1-2,5-6,11H,3-4H2,(H,9,10)/t5-,6+,8+/m1/s1 |
InChI-Schlüssel |
JSMFWZNMLQZDHK-CHKWXVPMSA-N |
Isomerische SMILES |
C1[C@@H]2C[C@]([C@H]1C=C2)(C(=O)O)O |
SMILES |
C1C2CC(C1C=C2)(C(=O)O)O |
Kanonische SMILES |
C1C2CC(C1C=C2)(C(=O)O)O |
Synonyme |
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



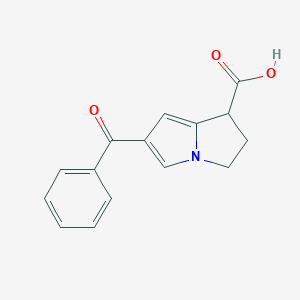
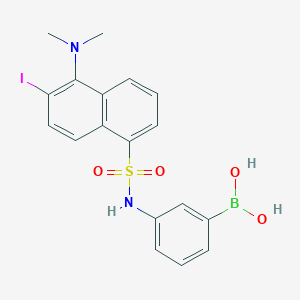
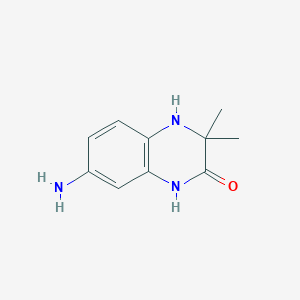
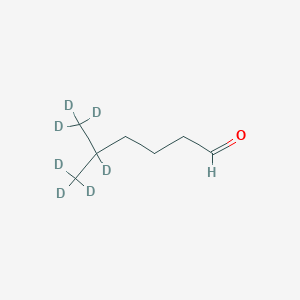
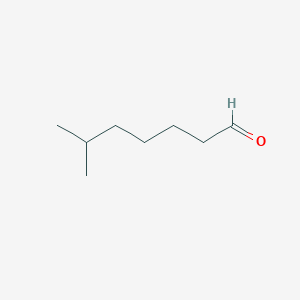
![N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B128095.png)
